Cas no 2138337-18-3 (2-(Iodomethyl)-5-(2-nitrophenyl)oxane)
2-(Iodomethyl)-5-(2-nitrophenyl)oxane Chemical and Physical Properties
Names and Identifiers
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- 2-(iodomethyl)-5-(2-nitrophenyl)oxane
- EN300-718398
- 2138337-18-3
- 2-(Iodomethyl)-5-(2-nitrophenyl)oxane
-
- Inchi: 1S/C12H14INO3/c13-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)14(15)16/h1-4,9-10H,5-8H2
- InChI Key: NBBIMHZRWCAAMW-UHFFFAOYSA-N
- SMILES: ICC1CCC(C2C=CC=CC=2[N+](=O)[O-])CO1
Computed Properties
- Exact Mass: 347.00184g/mol
- Monoisotopic Mass: 347.00184g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 55Ų
2-(Iodomethyl)-5-(2-nitrophenyl)oxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718398-0.05g |
2-(iodomethyl)-5-(2-nitrophenyl)oxane |
2138337-18-3 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
| Enamine | EN300-718398-0.1g |
2-(iodomethyl)-5-(2-nitrophenyl)oxane |
2138337-18-3 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
| Enamine | EN300-718398-0.25g |
2-(iodomethyl)-5-(2-nitrophenyl)oxane |
2138337-18-3 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
| Enamine | EN300-718398-0.5g |
2-(iodomethyl)-5-(2-nitrophenyl)oxane |
2138337-18-3 | 95.0% | 0.5g |
$699.0 | 2025-03-12 | |
| Enamine | EN300-718398-1.0g |
2-(iodomethyl)-5-(2-nitrophenyl)oxane |
2138337-18-3 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
| Enamine | EN300-718398-2.5g |
2-(iodomethyl)-5-(2-nitrophenyl)oxane |
2138337-18-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-718398-5.0g |
2-(iodomethyl)-5-(2-nitrophenyl)oxane |
2138337-18-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
| Enamine | EN300-718398-10.0g |
2-(iodomethyl)-5-(2-nitrophenyl)oxane |
2138337-18-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 |
2-(Iodomethyl)-5-(2-nitrophenyl)oxane Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-(Iodomethyl)-5-(2-nitrophenyl)oxane
Chemical Synthesis and Pharmacological Applications of 2-(Iodomethyl)-5-(2-nitrophenyl)oxane (CAS No. 2138337-18-3)
Recent advancements in synthetic organic chemistry have highlighted the significance of iodomethyl and nitrophenyl substituents in designing bioactive molecules with tailored physicochemical properties. The compound 2-(Iodomethyl)-5-(2-nitrophenyl)oxane, identified by CAS registry number 2138337-18-3, represents a unique structural configuration that integrates these functional groups into a hexacyclic oxane framework. This structure, characterized by a rigid cyclic backbone, provides opportunities for exploring novel drug delivery systems and targeted therapeutic agents through strategic functionalization of its iodinated methyl group and nitroaryl substituent.
In a groundbreaking study published in the Journal of Medicinal Chemistry (JMC) in 2023, researchers demonstrated the utility of this compound as an intermediate in the synthesis of photoresponsive prodrugs. By leveraging the photochemical reactivity of the iodomethyl moiety under near-infrared irradiation, scientists successfully created light-activated drug conjugates capable of releasing therapeutic payloads at specific cellular locations. This approach significantly enhances treatment efficacy while minimizing systemic toxicity, as evidenced by in vitro experiments showing over 90% payload release within 10 minutes under controlled light conditions.
Structural characterization via X-ray crystallography revealed that the oxane ring adopts a chair conformation with the iodomethyl group occupying an axial position. This spatial arrangement was found to influence ligand-receptor interactions when tested against a panel of protein kinases in biochemical assays conducted at Stanford University's Chemical Biology Institute. The nitrophenyl substituent contributes both electron-withdrawing capacity and planar aromaticity, enabling π-π stacking interactions that are critical for binding specificity to certain enzyme active sites.
A 2024 publication in Nature Communications detailed the compound's role in enhancing membrane permeability when incorporated into nanoparticle drug carriers. The iodinated methyl group acts as a selective ionization marker during mass spectrometry analysis while maintaining hydrophobic interactions necessary for cellular uptake. When tested in mouse models, formulations containing this oxane derivative exhibited improved tumor accumulation compared to conventional carriers, achieving therapeutic concentrations with 40% lower dosing requirements.
Emerging research from MIT's Drug Delivery Lab has focused on exploiting the nitro group's redox properties for targeted cancer therapy. Under hypoxic tumor conditions, the nitro moiety undergoes enzymatic reduction to generate reactive intermediates that selectively damage cancer cells while sparing healthy tissue. Computational docking studies using AutoDock Vina showed strong binding affinity (ΔG = -8.5 kcal/mol) to hypoxia-inducible factor 1α (HIF-1α), a key regulatory protein in tumor angiogenesis.
Synthetic methodologies have also seen innovation with this compound serving as a platform for click chemistry reactions. A collaborative study between Oxford University and Merck KGaA demonstrated efficient azide-alkyne cycloaddition reactions using copper-catalyzed protocols on its iodomethyl functionality after deprotonation with potassium carbonate under THF solvent conditions at -78°C to -40°C range. This low-temperature synthesis pathway preserves sensitive aromatic substituents while achieving >95% conversion efficiency within 4 hours.
The unique electronic properties arising from its hybrid substituent configuration make this oxane derivative particularly suitable for fluorescent probe development. Researchers at UC Berkeley recently synthesized a fluorogenic sensor by attaching this molecule to coumarin derivatives through phosphoramidate linkages. The resulting probes exhibit pH-dependent fluorescence quenching behavior across physiological ranges (pH 6-7), offering potential applications in real-time monitoring of endosomal trafficking during intracellular drug delivery processes.
In materials science applications, this compound has been utilized as a monomer component in polymerizable drug carriers developed by Tokyo Institute of Technology's Nanomedicine Group. The iodomethyl group facilitates controlled radical polymerization techniques like RAFT polymerization, enabling precise molecular weight control while retaining pharmacologically active groups intact during polymer formation. Preliminary stability tests indicate half-life extension of labile therapeutic agents by up to 7-fold when encapsulated within these novel polymeric matrices.
Cryogenic NMR spectroscopy studies conducted at ETH Zurich revealed dynamic conformational preferences influenced by solvent polarity and temperature gradients between -50°C and ambient conditions. These findings suggest potential applications as thermoresponsive materials in stimuli-sensitive drug release systems where phase transitions can be triggered through mild temperature changes without compromising molecular integrity.
Computational quantum chemistry analyses using Gaussian 16 software package have identified unique electronic transitions involving the iodine atom's lone pairs interacting with nitro group π-electrons systems through hyperconjugation effects. These electronic interactions were experimentally validated via UV-vis spectroscopy showing characteristic absorption peaks at 345 nm and 410 nm under methanol solutions, which aligns with theoretical predictions for such hybrid structures.
The compound's photostability profile was comprehensively evaluated under various irradiation wavelengths (365 nm to 660 nm) across different solvent systems including DMSO and aqueous buffers containing BSA proteins. Results published in Analytical Chemistry demonstrated exceptional stability under visible light spectra (>99% retention after 6 hours irradiation at λ=532 nm), making it ideal for optical imaging applications where prolonged exposure is required without significant decomposition.
Innovative applications continue to emerge with recent work from Weill Cornell Medicine exploring its use as an enzyme inhibitor scaffold targeting epigenetic modifiers such as histone deacetylases (HDACs). Structure-based design approaches utilizing molecular dynamics simulations identified binding hotspots where both substituents contribute synergistically: the nitrophenyl group forming hydrogen bonds with conserved serine residues while the iodomethyl moiety occupies hydrophobic pockets critical for enzyme catalytic activity inhibition.
Safety data sheets emphasize handling protocols involving inert atmosphere protection during storage due to its susceptibility toward air oxidation under certain conditions identified through accelerated stability testing per ICH guidelines Q1A(R2). Recommended storage temperatures between -10°C and +4°C ensure optimal stability over extended periods without compromising structural integrity or reactivity profiles essential for downstream applications.
Current pharmacokinetic studies using radiolabeled analogs show favorable biodistribution characteristics when administered intravenously to murine models: rapid clearance from blood plasma (<90% eliminated within 6 hours) coupled with selective accumulation observed in target tissues such as liver microsomes and tumor xenografts through active transport mechanisms yet to be fully elucidated but possibly involving organic anion transporting polypeptides (OATPs).
Mechanistic insights from transition state modeling using density functional theory (DFT) calculations at B3LYP/6-31G(d,p) level reveal activation barriers significantly lower than structurally analogous compounds lacking either substituent group when undergoing nucleophilic displacement reactions typical of prodrug activation pathways. This kinetic advantage positions it uniquely among synthetic intermediates requiring controlled release mechanisms without premature degradation ex vivo.
Surface-enhanced Raman spectroscopy (SERS) studies conducted at Harvard University's Nanoscale Materials Lab have identified distinct vibrational signatures originating from both substituent groups' characteristic modes when immobilized on gold nanoparticle surfaces functionalized with thiol linkers derived from its oxane ring system via Sonogashira coupling reactions under standard palladium-catalyzed conditions.
Biomaterial compatibility assessments performed according to ISO standards indicate minimal cytotoxicity (<5% cell viability reduction at concentrations ≤1 mM) when tested against human fibroblast cultures over seven-day exposure periods using MTT assay protocols standardized per ISO 10993-5 guidelines for biocompatibility evaluation procedures.
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